![molecular formula C50H38 B12577621 1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene CAS No. 581076-09-7](/img/structure/B12577621.png)
1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acids and halides are reacted in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency. The use of high-throughput screening and automation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging.
Medicine: Investigated for its potential in drug delivery systems due to its structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene exerts its effects is largely dependent on its interaction with molecular targets. In photonics, it interacts with light to produce fluorescence. In biological systems, it may interact with cellular components to facilitate imaging or drug delivery.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: Utilized in various chemical syntheses.
Uniqueness
1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is unique due to its complex structure, which allows for diverse chemical reactivity and applications in multiple fields. Its ability to undergo various chemical reactions and its potential in advanced materials science make it a compound of significant interest.
Properties
CAS No. |
581076-09-7 |
|---|---|
Molecular Formula |
C50H38 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
1,4-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C50H38/c1-5-19-43(20-6-1)49(44-21-7-2-8-22-44)37-47-27-15-13-17-41(47)35-33-39-29-31-40(32-30-39)34-36-42-18-14-16-28-48(42)38-50(45-23-9-3-10-24-45)46-25-11-4-12-26-46/h1-38H |
InChI Key |
RRLSBQBGEPHCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


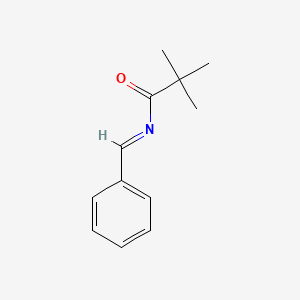
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
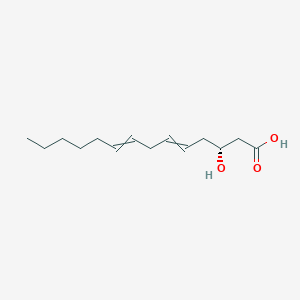
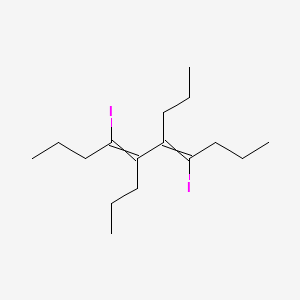
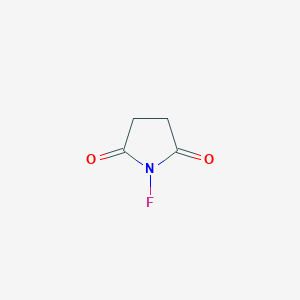

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
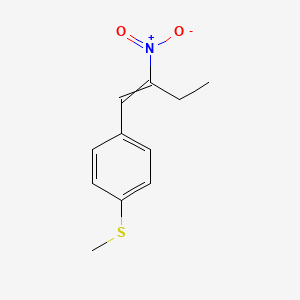
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
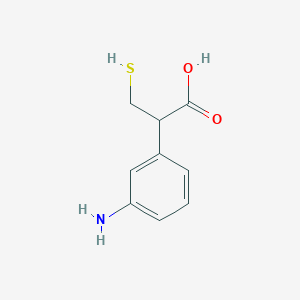

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
